molecular formula C9H9N5O2 B11625023 5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one

Katalognummer: B11625023
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: BHTLMFVNGMMZQD-BJMVGYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a furan ring and a triazine ring

Vorbereitungsmethoden

The synthesis of 5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and often requires a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Its potential therapeutic applications include the treatment of bacterial infections and possibly cancer, due to its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other furan and triazine derivatives, such as:

    2-furoic acid: Known for its antimicrobial properties.

    6-methyl-1,2,4-triazine-3,5-diamine: Used in the synthesis of pharmaceuticals.

    Furan-2-carbaldehyde: A precursor in the synthesis of various heterocyclic compounds.

5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one is unique due to its combined furan and triazine structure, which imparts distinct chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C9H9N5O2

Molekulargewicht

219.20 g/mol

IUPAC-Name

5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H9N5O2/c1-6-8(11-9(15)14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+

InChI-Schlüssel

BHTLMFVNGMMZQD-BJMVGYQFSA-N

Isomerische SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CO2

Kanonische SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.